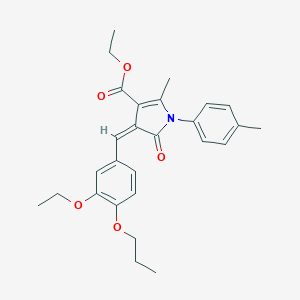
ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4Z)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
EPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EPPC has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, EPPC has been shown to have antibacterial and antifungal activity. In biochemistry, EPPC has been used as a fluorescent probe for the detection of metal ions. Moreover, EPPC has been used in the synthesis of various materials, including polymers and nanoparticles.
作用機序
The mechanism of action of EPPC is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. EPPC has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In addition, EPPC has been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
EPPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In cancer cells, EPPC has been shown to inhibit cell proliferation and induce apoptosis by activating various signaling pathways, including the p53 pathway. In addition, EPPC has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
EPPC has several advantages and limitations for lab experiments. One of the advantages of EPPC is its ability to inhibit the activity of various enzymes, making it a potential candidate for the development of novel drugs. However, one of the limitations of EPPC is its low solubility in water, which can make it difficult to study its effects in aqueous solutions.
将来の方向性
There are many future directions for research on EPPC. One of the future directions is to study the structure-activity relationship of EPPC and its derivatives to identify more potent compounds for the treatment of cancer and other diseases. Another future direction is to study the pharmacokinetics and pharmacodynamics of EPPC to optimize its therapeutic potential. Moreover, EPPC can be explored for its potential applications in material science, such as in the synthesis of nanomaterials and polymers.
Conclusion:
In conclusion, EPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. EPPC has several advantages and limitations for lab experiments, and there are many future directions for research on EPPC. The study of EPPC and its derivatives has the potential to lead to the development of novel drugs and materials with various applications.
合成法
EPPC can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Paal–Knorr synthesis. Among these methods, the Hantzsch reaction is the most commonly used method for the synthesis of EPPC. In this method, the reaction of ethyl acetoacetate, 4-methylbenzaldehyde, and propyl bromide in the presence of ammonium acetate and acetic acid leads to the formation of EPPC.
特性
分子式 |
C27H31NO5 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C27H31NO5/c1-6-15-33-23-14-11-20(17-24(23)31-7-2)16-22-25(27(30)32-8-3)19(5)28(26(22)29)21-12-9-18(4)10-13-21/h9-14,16-17H,6-8,15H2,1-5H3/b22-16- |
InChIキー |
KEPKZZVKKFLNCC-JWGURIENSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
正規SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![3-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298955.png)
![3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298958.png)
![2-[3-({3-cyclohexyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298959.png)
![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298964.png)
![2-(9-anthrylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B298965.png)
![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298968.png)